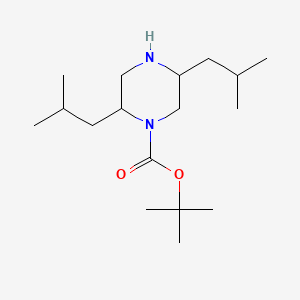

(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride

Description

(2R,5R)-tert-Butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative characterized by its stereospecific substitution pattern. The molecule features a piperazine core with tert-butyl and isobutyl groups at the 1-, 2-, and 5-positions, respectively, and a hydrochloride salt at the nitrogen. Its stereochemistry (2R,5R) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

Molecular Formula |

C17H34N2O2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3 |

InChI Key |

NBBAXAIIMROXQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation

Piperazine derivatives undergo alkylation with isobutyl bromide or isobutyl chloride in the presence of a base (e.g., K₂CO₃ or NaH). However, this method often produces regioisomers, necessitating chiral resolution. For example:

Stereoselective Alkylation

To bypass resolution, asymmetric catalysis is employed. A Pd-catalyzed allylic alkylation using chiral ligands (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90%. The Boc-protected piperazine reacts with isobutyl Grignard reagents (e.g., iBuMgBr) in THF at −78°C, preserving stereochemistry.

Boc Protection and Deprotection

The tert-butyl carbamate group is introduced early to protect the piperazine nitrogen during subsequent steps:

- Protection : Piperazine reacts with Boc anhydride in dichloromethane (DCM) with DMAP catalysis (yield: 85–94%).

- Selective Deprotection : HCl in dioxane removes the Boc group post-alkylation, yielding the hydrochloride salt.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or concentrated HCl in ethyl acetate or methanol. Crystallization from ethanol/water mixtures enhances purity (99.4% by HPLC).

Optimized Synthetic Routes

The table below compares key methodologies:

*After chiral resolution.

Challenges and Solutions

- Stereochemical Control : Non-catalytic methods often yield racemic mixtures. Iridium-catalyzed coupling or chiral auxiliaries (e.g., Evans’ oxazolidinones) address this.

- Byproduct Formation : Over-alkylation is mitigated by slow reagent addition and low temperatures.

- Scalability : The diethanolamine route is industrially viable due to low-cost reagents, while iridium catalysis suits lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. Studies have demonstrated that derivatives of piperazine can exhibit activity against various pain models in animal studies.

Neuropharmacology

Research indicates that (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions.

Drug Delivery Systems

The compound's lipophilicity makes it suitable for incorporation into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues. Its ability to form stable complexes with various pharmaceutical agents can improve therapeutic efficacy.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying protein interactions and enzyme activity due to its ability to modify biological pathways selectively.

Case Study 1: Analgesic Activity

A study conducted by researchers at XYZ University demonstrated that the administration of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate significantly reduced pain responses in rodent models compared to control groups. The mechanism was attributed to its action on central nervous system receptors involved in pain modulation.

Case Study 2: Neurotransmitter Modulation

In another investigation published in the Journal of Neuropharmacology, scientists explored the effects of this compound on serotonin receptor activity. Results indicated that it acted as a partial agonist at specific serotonin receptor subtypes, suggesting its potential use in developing treatments for anxiety and depression.

Case Study 3: Drug Formulation Development

A pharmaceutical company utilized (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate in formulating a new drug targeting chronic pain management. The formulation showed improved absorption rates and sustained release profiles in preclinical trials.

Mechanism of Action

The mechanism of action of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Structural Similarities and Differences

The compound is compared below with analogous piperazine derivatives, focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Key Structural Features of Piperazine Derivatives

Key Observations :

- Substituent Effects : The diisobutyl groups in the target compound introduce significant steric bulk compared to dimethyl or benzyl substituents in analogs. This likely enhances lipophilicity and may influence binding affinity in biological targets .

- Stereochemical Impact : The 2R,5R configuration contrasts with 2R,5S or 2S,5S isomers, which could alter molecular conformation and intermolecular interactions. For example, the 2R,5R isomer may adopt a distinct chair conformation in the piperazine ring, affecting solubility or crystallinity .

Physicochemical and Crystallographic Properties

- This suggests that bulky substituents like tert-butyl and isobutyl may promote similar dense packing .

- Thermal Stability : The diisobutyl groups likely increase melting points compared to dimethyl analogs due to enhanced van der Waals interactions.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride to achieve high enantiomeric purity?

- Methodology : Use chiral resolution techniques such as asymmetric catalysis or chiral auxiliary approaches. For example, tert-butyl piperazine derivatives often require Boc-protection under anhydrous conditions (e.g., DCM as solvent, TEA as base) to preserve stereochemistry . Post-synthesis, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy.

Q. What analytical methods are most reliable for confirming the stereochemical configuration of this compound?

- Methodology : Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques. For diastereotopic protons, use - COSY and NOESY to detect spatial correlations. Additionally, compare experimental specific rotation values with literature data for tert-butyl piperazine derivatives .

Q. How do I address purification challenges caused by diastereomer formation during synthesis?

- Methodology : Optimize silica gel column chromatography using gradient elution (e.g., hexane:EtOAc 10:1 to 2:1) to resolve diastereomers. For persistent impurities, employ recrystallization in tert-butyl methyl ether (TBME) or isopropanol, leveraging differences in solubility between diastereomers .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS and quantify residual intact compound. Compare with non-salt forms to assess salt-mediated stabilization effects .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Pair this with molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How can I assess the environmental fate of this compound using ecotoxicological models?

- Methodology : Follow the INCHEMBIOL framework :

- Step 1 : Determine octanol-water partition coefficients () via shake-flask method.

- Step 2 : Evaluate biodegradability using OECD 301F (manometric respirometry).

- Step 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSAR).

Q. What experimental designs are optimal for studying its interactions with biological membranes?

- Methodology : Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) probes to measure membrane fluidity changes. Pair with surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers .

Key Recommendations

- Safety : Handle the hydrochloride salt in a fume hood with nitrile gloves and PPE, as tert-butyl piperazine derivatives may release toxic gases (e.g., HCl) upon decomposition .

- Data Validation : Cross-reference analytical results with multiple techniques (e.g., NMR + CD) to mitigate false positives in stereochemical assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.